molecular formula C17H21NO B1360142 2-[4-(Tert-pentyl)phenoxy]phenylamine CAS No. 23838-75-7

2-[4-(Tert-pentyl)phenoxy]phenylamine

Cat. No. B1360142
CAS RN: 23838-75-7
M. Wt: 255.35 g/mol
InChI Key: ZPAKZPXFBJPSBQ-UHFFFAOYSA-N
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Description

2-[4-(Tert-pentyl)phenoxy]phenylamine is a chemical compound that belongs to the family of aniline compounds. It has a molecular weight of 255.35 and a molecular formula of C17H21NO .

Scientific Research Applications

  • Biotransformation Studies : A study on the biotransformation of terodiline, a compound structurally related to 2-[4-(Tert-pentyl)phenoxy]phenylamine, found that its hydroxylation in human liver microsomes is stereoselective (Norén et al., 1989).

  • Synthesis and Structural Analysis : Research on the synthesis of C3-symmetric tris(3,5-dialkyl-2-hydroxyphenyl)methanes, including derivatives with tert-pentyl groups, has provided insights into their structures and potential applications. This includes understanding their interactions with alkali metals (Dinger & Scott, 2000).

  • Liquid Crystallinity in Polymers : A study on the synthesis of polymethacrylates with mesogenic ester groups, including a compound structurally similar to 2-[4-(Tert-pentyl)phenoxy]phenylamine, focused on their potential in creating liquid crystalline polymers (Nakano et al., 1993).

  • Electrochemical Properties : The integration of phenylamine-functionalized SWCNTs with novel cobalt complexes, relevant to 2-[4-(Tert-pentyl)phenoxy]phenylamine, highlights its potential in modifying physical and electrochemical properties, such as enhancing electron transfer kinetics (Agboola et al., 2010).

  • Chemical Synthesis and Applications : A study on the condensation of N-arylhydroxylamines, including derivatives with tert-butyl groups, reveals methods for preparing compounds like 5,5′-di-tert-butyl-2,2′-dihydroxydiphenylamine, demonstrating the versatility in synthesizing related compounds (Spence et al., 2003).

properties

IUPAC Name

2-[4-(2-methylbutan-2-yl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-4-17(2,3)13-9-11-14(12-10-13)19-16-8-6-5-7-15(16)18/h5-12H,4,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKZPXFBJPSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946644
Record name 2-[4-(2-Methylbutan-2-yl)phenoxy]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Tert-pentyl)phenoxy]phenylamine

CAS RN

23838-75-7
Record name 2-[4-(1,1-Dimethylpropyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23838-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Isopentylphenoxy)aniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Methylbutan-2-yl)phenoxy]aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-isopentylphenoxy)aniline
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